Electron-Donating 3-Amino Group Enhances Nucleophilicity for Cross-Coupling vs. Unsubstituted Analogs
The presence of the 3-amino group in 3-amino-5-methylpyridine-2-sulfinic acid significantly increases the electron density on the pyridine ring and the sulfinic acid moiety compared to analogs lacking this group, such as 5-methylpyridine-2-sulfinic acid [1]. This class-level inference is based on established principles of aromatic substitution, where an amino group is a strong electron donor via resonance and inductive effects. While direct quantitative data (e.g., Hammett sigma values) for this specific compound are absent, the qualitative effect predicts enhanced nucleophilicity for reactions like the Suzuki-Miyaura cross-coupling .
| Evidence Dimension | Electronic activation of sulfinic acid group for nucleophilic reactivity |
|---|---|
| Target Compound Data | Enhanced nucleophilicity (predicted) |
| Comparator Or Baseline | 5-Methylpyridine-2-sulfinic acid (lacking 3-NH2): Baseline nucleophilicity |
| Quantified Difference | Not quantified in available data |
| Conditions | Class-level inference based on established chemical principles |
Why This Matters
For procurement, this means 3-Amino-5-methylpyridine-2-sulfinic acid is a chemically distinct reagent offering potentially higher reactivity in key C-C bond-forming reactions, making it a preferred choice when enhanced nucleophilicity is required.
- [1] Kuujia. (n.d.). 2-Pyridinesulfinic acid, 5-methyl-. CAS No. 2097773-46-9. Product page. View Source
